2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core, a pyridine ring, and a tetrahydro-2H-pyran moiety. The presence of a methylthio group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of nicotinamide with a pyridine derivative, followed by the introduction of the tetrahydro-2H-pyran moiety through a cyclization reaction. The final step often includes the addition of the methylthio group under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The nicotinamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Scientific Research Applications
2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives, such as:
- 2-(methylthio)-N-(pyridin-3-ylmethyl)nicotinamide
- N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
- 2-(methylthio)-N-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
Uniqueness
What sets 2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydro-2H-pyran moiety, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-24-18-15(5-3-9-20-18)17(22)21-16(13-6-10-23-11-7-13)14-4-2-8-19-12-14/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDDCHANYJRNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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